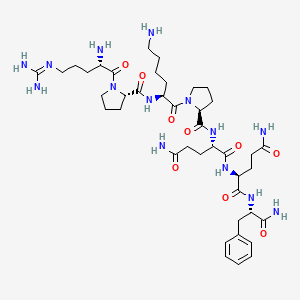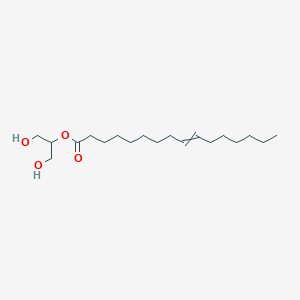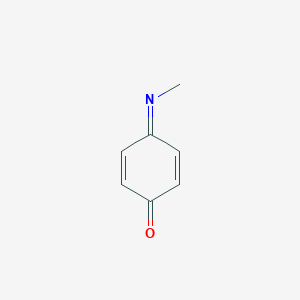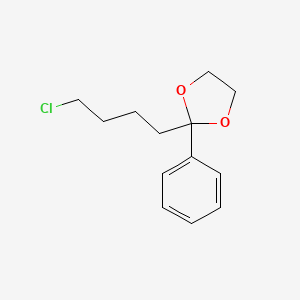
(1-Acetamido-2,2-dichloroethenyl)-triphenylphosphanium;chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Acetamido-2,2-dichloroethenyl)-triphenylphosphanium;chloride is a chemical compound known for its unique structure and properties. It is often used in organic synthesis and has various applications in scientific research. The compound’s molecular formula is C22H19Cl3NO5P, and it has a molecular weight of 514.7.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Acetamido-2,2-dichloroethenyl)-triphenylphosphanium;chloride typically involves the reaction of triphenylphosphine with a suitable acetamido-dichloroethenyl precursor. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters. The use of phase-transfer catalysts can enhance the efficiency and selectivity of the transformations, allowing for the transfer of reactants between aqueous and organic phases .
Análisis De Reacciones Químicas
Types of Reactions
(1-Acetamido-2,2-dichloroethenyl)-triphenylphosphanium;chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can participate in substitution reactions, where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Aplicaciones Científicas De Investigación
(1-Acetamido-2,2-dichloroethenyl)-triphenylphosphanium;chloride has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis to facilitate efficient and selective transformations.
Biology: The compound may be used in biological studies to investigate its effects on various biological systems.
Medicine: Research into its potential medicinal properties is ongoing, with studies exploring its use in drug development.
Industry: The compound’s unique properties make it valuable in various industrial applications, such as the production of specialty chemicals.
Mecanismo De Acción
The mechanism by which (1-Acetamido-2,2-dichloroethenyl)-triphenylphosphanium;chloride exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in the chemical or biological systems in which the compound is used. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to (1-Acetamido-2,2-dichloroethenyl)-triphenylphosphanium;chloride include:
- (1-Acetamido-2,2-dichloroethenyl)-triphenylphosphanium;iodide
- (1-Acetamido-2,2-dichloroethenyl)-triphenylphosphanium;perchlorate
Uniqueness
What sets this compound apart from similar compounds is its specific chemical structure and the unique properties it imparts. These properties make it particularly useful in certain chemical reactions and applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
76621-88-0 |
|---|---|
Fórmula molecular |
C22H19Cl3NOP |
Peso molecular |
450.7 g/mol |
Nombre IUPAC |
(1-acetamido-2,2-dichloroethenyl)-triphenylphosphanium;chloride |
InChI |
InChI=1S/C22H18Cl2NOP.ClH/c1-17(26)25-22(21(23)24)27(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20;/h2-16H,1H3;1H |
Clave InChI |
YQACJOJZVNOTOK-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC(=C(Cl)Cl)[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![6-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-triazolo[4,5-c]pyridin-4-one](/img/structure/B14454882.png)
